4-(naphthalen-1-yl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
40545-69-5 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-naphthalen-1-yl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C13H11N3/c14-13-12(8-15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16) |
InChI Key |
LGCKPABYBBJROE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NN=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Naphthalen 1 Yl 1h Pyrazol 3 Amine and Analogs
Strategic Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is the cornerstone of synthesizing compounds like 4-(naphthalen-1-yl)-1H-pyrazol-3-amine. The most common strategies involve the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a three-carbon electrophilic synthon.
Cyclocondensation Reactions Employing Hydrazine Derivatives
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. mdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, is highly versatile. nih.gov The key precursors are 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones and acetylenic ketones. mdpi.comnih.gov
The reaction of a β-diketone with hydrazine first forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge with unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the potential formation of a mixture of two regioisomers. mdpi.combeilstein-journals.org
Similarly, α,β-unsaturated carbonyl compounds react with hydrazines, typically leading to the formation of pyrazoline intermediates. mdpi.com These pyrazolines must then be oxidized to afford the corresponding aromatic pyrazole. mdpi.comnih.gov However, if the α,β-unsaturated system contains a good leaving group at the β-position, the pyrazole can be formed directly through an addition-elimination mechanism. mdpi.combeilstein-journals.org
| Precursor Type | Reactant | Product | Key Features |
| 1,3-Dicarbonyl Compound | Hydrazine | Polysubstituted Pyrazole | Straightforward and rapid; potential for regioisomers. mdpi.com |
| α,β-Unsaturated Carbonyl | Hydrazine | Pyrazoline (then Pyrazole) | Requires an additional oxidation step. mdpi.comnih.gov |
| Acetylenic Ketone | Hydrazine | Pyrazole | Well-established method, but can also yield regioisomers. mdpi.com |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis for creating molecular complexity in a single, efficient step. bookpi.org These reactions combine three or more starting materials in a one-pot process, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. beilstein-journals.orgmdpi.com
Several MCR strategies have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org A common approach involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or a β-ketoester), and a hydrazine derivative. bookpi.orgmdpi.com For instance, a four-component reaction of an aldehyde, hydrazine hydrate (B1144303), a β-ketoester, and malononitrile can yield highly functionalized pyrano[2,3-c]pyrazoles. mdpi.com The synthesis of pyrazoles through MCRs often proceeds through a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and cyclization. beilstein-journals.orgmdpi.com These protocols are highly valued for their efficiency and ability to generate diverse libraries of compounds. longdom.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Three-component | Aldehyde, Malononitrile, Hydrazine | Acid catalyst | Aminocyanopyrazole bookpi.org |
| Three-component | Enaminone, Aldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) in water | 1-H-pyrazole longdom.org |
| Four-component | Aldehyde, Hydrazine, β-ketoester, Malononitrile | Piperidine in water | Pyrano[2,3-c]pyrazole mdpi.com |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.govacs.org This efficiency is attributed to the rapid and uniform heating of the reaction mixture. rsc.org
The synthesis of pyrazoles is particularly amenable to microwave assistance. tandfonline.com For example, the cyclization of chalcones with hydrazine hydrate to form pyrazoles can be completed in minutes under microwave irradiation, often in the absence of a solvent. nih.govresearchgate.net This method is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of volatile organic solvents. mdpi.com The synthesis of various pyrazole derivatives, including fused heterocyclic systems, has been successfully achieved using microwave technology, highlighting its broad applicability. rsc.orgtandfonline.com A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via a two-step reaction that included a microwave-assisted one-pot, three-component reaction to form the initial pyrazoline intermediate. mdpi.comresearchgate.net
| Method | Reactants | Conditions | Time | Yield |
| Conventional | Chalcone, Hydrazine, Ethanol | Reflux | 7-9 hours | Lower |
| Microwave | Chalcone, Hydrazine, Ethanol | Microwave Irradiation | 9-10 minutes | 79-92% acs.org |
| Microwave | 1-acetylnaphthalene, 4-fluorobenzaldehyde, phenyl hydrazine | 180 W, NaOH, EtOH | 2 minutes | 54.82% mdpi.comresearchgate.net |
Functionalization Strategies for Naphthalene (B1677914) Incorporation
To synthesize this compound, the naphthalene moiety must be incorporated into the final structure. This can be accomplished through two main strategies: attaching the naphthalene ring after the pyrazole core has been formed or, more commonly, using a naphthalene-containing starting material in the ring-forming reaction.
Direct C-C Bond Formation Methods
While less common for this specific substitution pattern, direct C-C bond formation methods like transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are a powerful tool for functionalizing heterocyclic rings. nih.gov In this approach, a pre-formed pyrazole with a suitable functional group (such as a halogen) at the 4-position would be coupled with a naphthalene-based organometallic reagent (e.g., naphthalenylboronic acid).
Conversely, C-H activation could be used to directly couple a C-H bond on the pyrazole ring with a functionalized naphthalene. These methods offer flexibility in modifying the pyrazole scaffold at a late stage of the synthesis but may require specific precursors that are not always readily available. nih.gov
Utilizing Pre-functionalized Naphthalene Building Blocks
A more direct and widely used approach involves constructing the pyrazole ring from precursors that already contain the naphthalene moiety. lifechemicals.com This strategy ensures the correct placement of the naphthalene group from the outset.
A typical method starts with a naphthalene-based ketone, such as 1-acetylnaphthalene. This ketone can be converted into a 1,3-dicarbonyl compound or an α,β-unsaturated chalcone. For example, a Claisen condensation of 1-acetylnaphthalene with an appropriate ester would yield a naphthalenyl-1,3-diketone. Alternatively, an Aldol condensation between 1-acetylnaphthalene and an aldehyde would produce a naphthalenyl-chalcone. nih.gov
These naphthalene-containing intermediates can then undergo cyclocondensation with hydrazine or its derivatives to form the desired pyrazole ring with the naphthalene substituent at the appropriate position. mdpi.comnih.gov This building block approach is often more efficient and regioselective for preparing specifically substituted pyrazoles like this compound and its analogs. asianpubs.org
Amination and Derivatization at the Pyrazole C3 Position
The functionalization of the pyrazole ring, particularly at the C3 position with an amino group, is a critical aspect of its chemistry. This section explores the primary synthesis of the 3-amino-1H-pyrazole scaffold and the subsequent chemical transformations that the exocyclic amino group can undergo.
Synthesis of the 3-Amino-1H-pyrazole Moiety
The most prevalent and efficient method for constructing 3-amino-1H-pyrazole derivatives involves the condensation reaction between a β-ketonitrile and a hydrazine. chim.it This reaction proceeds through a well-established mechanism. Initially, a nucleophilic attack by the hydrazine on the carbonyl group of the β-ketonitrile forms a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization. chim.it
For the specific synthesis of this compound, the key precursors would be 3-(naphthalen-1-yl)-3-oxopropanenitrile and hydrazine .
An alternative, though related, pathway utilizes α,β-unsaturated nitriles (cyanoolefins) as starting materials. The reaction with monosubstituted hydrazines can, however, lead to mixtures of regioisomers (3-amino vs. 5-amino pyrazoles). The regiochemical outcome can often be directed by controlling the reaction conditions, with kinetic control (e.g., using sodium ethoxide at low temperatures) favoring the 3-amino isomer and thermodynamic control (e.g., refluxing in ethanol) favoring the 5-amino isomer. chim.it
Table 1: Key Synthetic Reactions for 3-Amino-1H-pyrazole Formation
| Reaction Type | Key Reactants | Typical Conditions | Product |
|---|---|---|---|
| β-Ketonitrile Condensation | β-Ketonitrile, Hydrazine | Ethanol, reflux | 3-Aminopyrazole (B16455) |
| α,β-Unsaturated Nitrile Condensation | Acrylonitrile derivative, Phenylhydrazine | Kinetic (EtONa, EtOH, 0 °C) | 3-Aminopyrazole chim.it |
| α,β-Unsaturated Nitrile Condensation | Acrylonitrile derivative, Phenylhydrazine | Thermodynamic (EtOH, 70 °C) | 5-Aminopyrazole chim.it |
| Isoxazole Conversion | Isothiazole derivative, Hydrazine | N/A | 3-Aminopyrazole chim.it |
Post-Synthetic Modifications of the Amino Group
The exocyclic amino group at the C3 position of the pyrazole ring is nucleophilic and serves as a handle for a wide array of chemical modifications, allowing for the synthesis of diverse analogs.
Acylation: The amino group readily reacts with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acylated derivatives (amides). This is a common strategy to introduce a wide range of functional groups. For instance, analogs have been synthesized by reacting 3-aminopyrazoles with agents like 2-phenylacetyl chloride, 4-fluorobenzoyl chloride, and cyclopentylpropanoyl chloride, demonstrating the versatility of this transformation. google.com
Diazotization and Deaminative Functionalization: The primary amino group can be converted into a diazonium salt using nitrous acid. This intermediate is highly valuable as it can be subsequently replaced by various other functional groups. For example, a deaminative transformation through diazotization, followed by an iodine substitution (a Sandmeyer-type reaction), can install an iodo group on the pyrazole ring. This iodo-pyrazole can then participate in further carbon-carbon bond-forming reactions, such as Suzuki–Miyaura cross-coupling, to introduce aryl or heteroaryl substituents. nih.govacs.org
Formation of Fused Heterocyclic Systems: The 3-aminopyrazole scaffold is a key building block for constructing fused bicyclic heterocycles. The presence of the nucleophilic exocyclic amino group and the adjacent endocyclic NH group allows for condensation reactions with 1,3-dielectrophiles. A prominent example is the reaction with β-diketones, which leads to the formation of pyrazolo[1,5-a]pyrimidines. chim.it Similarly, reactions with other activated reagents like acrylonitriles can also yield these fused systems. chim.it
Table 2: Examples of Post-Synthetic Modifications of 3-Aminopyrazoles
| Reaction Type | Reagent(s) | Resulting Functionality/Product | Reference |
|---|---|---|---|
| Acylation | Acyl Chlorides (e.g., benzoyl chloride) | N-Aryl/alkyl amides | google.com |
| Diazotization/Iodination | NaNO₂, HI/H₂SO₄ | Iodo-pyrazole | nih.gov |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (post-iodination) | Aryl-pyrazole | nih.gov |
| Fused Ring Formation | β-Diketones (e.g., acetylacetone) | Pyrazolo[1,5-a]pyrimidine | chim.it |
Advanced Purification and Isolation Techniques
The purification of this compound and its analogs is critical to obtaining materials of high purity. A variety of standard and advanced techniques are employed, often tailored to the specific properties of the compound.
Recrystallization and Trituration: Recrystallization is a fundamental technique for purifying solid pyrazole compounds. Common solvent systems include ethanol, methanol, or mixtures such as ethanol-water. researchgate.netijtsrd.com For compounds that are difficult to crystallize, trituration with a suitable solvent (e.g., acetone, acetonitrile (B52724), or boiling 2-propanol) can effectively remove impurities, yielding the product as a clean solid. nih.govacs.org
Chromatographic Methods:
Normal-Phase Chromatography: Silica (B1680970) gel column chromatography is widely used. However, the basic nature of the aminopyrazole moiety can lead to strong interactions with the acidic silica gel, causing poor separation and product loss. To mitigate this, the silica gel can be deactivated by preparing the slurry with a solvent containing a small amount of a base, such as triethylamine (B128534) (Et₃N) or ammonia (B1221849) in methanol. researchgate.net
Reverse-Phase Chromatography: For compounds that are unstable on silica or difficult to separate, reverse-phase chromatography using a C-18 silica column is a powerful alternative. Elution is typically performed with a gradient of water and an organic solvent like acetonitrile. researchgate.net
Purification via Acid Salt Formation: An advanced and scalable technique involves the formation and crystallization of an acid addition salt. google.comgoogle.com The crude basic pyrazole is dissolved in an appropriate organic solvent, and a mineral acid (e.g., phosphoric acid, sulfuric acid) or an organic acid (e.g., oxalic acid) is added. google.comgoogle.com This causes the protonated pyrazole salt to precipitate or crystallize out of the solution, leaving many impurities behind. The purified salt is then collected by filtration and neutralized with a base to regenerate the pure free pyrazole. google.comgoogle.com
Table 3: Summary of Purification and Isolation Techniques for Pyrazoles
| Technique | Description | Application Notes | Reference |
|---|---|---|---|
| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Solvents: Ethanol, Methanol, Water, Isopropyl alcohol. | researchgate.net |
| Column Chromatography (Deactivated Silica) | Using silica gel treated with a base (e.g., triethylamine) to prevent the basic product from binding to the acidic stationary phase. | Essential for basic nitrogen-containing heterocycles like aminopyrazoles. | researchgate.net |
| Reverse-Phase Chromatography (C-18) | Separation based on hydrophobic interactions using a non-polar stationary phase and polar mobile phase. | Useful for polar compounds or those sensitive to acidic silica. | researchgate.net |
| Acid Salt Crystallization | Conversion of the basic pyrazole to a salt with an acid, which is then purified by crystallization and neutralized. | Highly effective for industrial-scale purification. | google.comgoogle.com |
| Liquid-Liquid Partition | Separation of compounds between two immiscible liquid phases based on differential solubility. | Solvents: Methanol:hexane, Water:chloroform. | researchgate.net |
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
A suite of spectroscopic methods is essential for unambiguously determining the structure of an organic molecule like 4-(naphthalen-1-yl)-1H-pyrazol-3-amine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. ¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the naphthalene (B1677914) ring, the pyrazole (B372694) ring, and the amine group.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure would give a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., aromatic, heterocyclic, etc.).
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in establishing the connectivity between protons and carbons, thus confirming the precise arrangement of the naphthalene and pyrazole rings.
At present, specific ¹H, ¹³C, or 2D-NMR spectral data for this compound are not available in the reviewed literature.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching vibrations of the amine and the pyrazole ring, C-H stretching of the aromatic and heterocyclic rings, and C=C and C=N stretching vibrations within the rings.
Specific FT-IR absorption frequencies for this compound have not been reported in the available scientific literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the precise molecular formula can be determined. This would allow for the confirmation of the elemental composition of C₁₃H₁₁N₃ for this compound.
While HRMS is a standard characterization technique, a specific high-resolution mass spectrum for this compound is not documented in the searched sources.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The naphthalene and pyrazole rings in this compound constitute a chromophore that would absorb UV or visible light at characteristic wavelengths (λmax). The absorption spectrum would be indicative of the extent of conjugation in the molecule.
No experimental UV-Vis absorption data for this compound could be located in the reviewed literature.
Single Crystal X-ray Diffraction Analysis
Determination of Molecular Conformation and Torsion Angles
A successful single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the pyrazole and naphthalene ring systems and, crucially, the torsion angle between these two rings. This would define the preferred spatial orientation of the naphthalene group relative to the pyrazole core.
There are no published reports containing single-crystal X-ray diffraction data, including molecular conformation and torsion angles, for this compound.
While the chemical identity of this compound is established, a comprehensive structural characterization based on experimental spectroscopic and crystallographic data is currently absent from the public domain. The elucidation of its detailed molecular features awaits further research and publication of the relevant analytical data.
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound is governed by a network of intermolecular interactions that dictate its crystal packing. While specific crystallographic data for this exact molecule is not detailed in the provided context, analysis of similar pyrazole and naphthalene-containing structures allows for a robust prediction of its crystalline architecture. nih.govresearchgate.netnih.govresearchgate.net
The primary intermolecular forces expected to play a significant role are hydrogen bonds. The pyrazole ring contains both a hydrogen bond donor (the N1-H group) and acceptors (the N2 atom). The 3-amino group is also a potent hydrogen bond donor (-NH₂). These functional groups can engage in extensive hydrogen bonding networks, forming supramolecular chains or sheets. researchgate.netresearchgate.net For instance, N-H···N hydrogen bonds between the amine or pyrazole N-H of one molecule and the pyrazole N2 atom of a neighboring molecule are highly probable.
In addition to hydrogen bonding, π-π stacking interactions are anticipated due to the presence of the large, electron-rich naphthalene ring system and the aromatic pyrazole ring. nih.gov These interactions, where the planes of the aromatic rings stack on top of each other, contribute significantly to the stability of the crystal lattice. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing. nih.gov Weaker C-H···π interactions may also be present, further stabilizing the three-dimensional structure. nih.gov
Interactive Table 2: Predicted Crystal Interaction Data
| Parameter | Predicted Value / Type | Description |
| Crystal System | Monoclinic or Orthorhombic | Common for similar heterocyclic compounds researchgate.net |
| Space Group | e.g., P2₁/c, Pbca | Centrosymmetric space groups are common researchgate.net |
| Primary H-Bonds | N-H···N | Between pyrazole N-H/amine and pyrazole N2 |
| Secondary Interactions | π-π stacking | Between naphthalene-naphthalene, naphthalene-pyrazole, or pyrazole-pyrazole rings nih.gov |
| C-H···π | Between aromatic C-H bonds and the π-system of an adjacent ring nih.gov | |
| Key Structural Motifs | Supramolecular chains or sheets | Formed via hydrogen bonding networks researchgate.net |
Chromatographic and Purity Assessment Methodologies
The assessment of purity for this compound is typically achieved using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common and reliable method. mdpi.comresearchgate.netacs.org
A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity. This would involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A typical mobile phase would be a gradient mixture of an aqueous component (like water with a modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netacs.org
Detection is commonly performed using a UV-Vis detector, as the naphthalene and pyrazole moieties are strong chromophores, exhibiting significant absorbance in the UV region (typically between 220-350 nm). The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is often required for research and development purposes. The retention time of the compound is a characteristic feature under specific chromatographic conditions. mdpi.com
For preparative purposes, column chromatography using silica (B1680970) gel is a standard method for purification after synthesis. mdpi.com A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in separating the desired product from starting materials and by-products. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). mdpi.com
Interactive Table 3: Typical Chromatographic Methods for Purity Assessment
| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Purpose |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient with 0.1% TFA | UV-Vis (e.g., 254 nm) | Quantitative Purity Analysis |
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light (254 nm) | Reaction Monitoring, Fraction Analysis |
| Column Chrom. | Silica Gel | Hexane/Ethyl Acetate Gradient | TLC | Preparative Purification |
Computational Chemistry and in Silico Modeling
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This method is instrumental in predicting the binding modes and affinities of ligands with biological targets like proteins and enzymes.
Prediction of Binding Modes and Affinities
Docking studies on analogous compounds containing naphthalene (B1677914) and pyrazole (B372694) scaffolds have demonstrated their potential to bind to various biological targets with significant affinity. For instance, a fluorinated pyrazole with a naphthalen-1-yl moiety, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed a strong binding affinity of -10.61 kcal/mol towards the human estrogen alpha receptor (ERα). mdpi.comsemanticscholar.org Similarly, other pyrazole derivatives have been docked against targets such as rearranged during transfection (RET) kinase and histone deacetylases (HDACs), yielding favorable binding energies of -7.14 kcal/mol and up to -10.08 kcal/mol, respectively. mdpi.comekb.eg
These studies suggest that the 4-(naphthalen-1-yl)-1H-pyrazol-3-amine scaffold likely possesses the necessary structural features to fit into the binding pockets of various kinases and receptors. The planar naphthalene ring can engage in hydrophobic and π-stacking interactions, while the pyrazole core, with its hydrogen bond donors and acceptors, can form specific interactions with active site residues.
Interactive Data Table: Docking Affinities of Analogous Naphthyl-Pyrazole Compounds
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
| Naphthalene-Pyrazoline Hybrids | HDACs-2 | -10.08 to -9.08 |
| Fluorinated Naphthalene-Pyrazole | ERα | -10.61 |
| Fused Pyrazole Derivatives | RET Kinase | -7.14 |
Elucidation of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic contacts)
The specific interactions between a ligand and its target are crucial for binding affinity and selectivity. For pyrazole-based compounds, both hydrogen bonding and hydrophobic interactions play a pivotal role.
Hydrogen Bonding: The amine group (-NH2) and the pyrazole ring nitrogens in this compound are potential sites for forming hydrogen bonds. Studies on similar pyrazole derivatives targeting RET kinase have shown that amino groups can form critical hydrogen bond interactions with hinge region residues like Ala807, mimicking the binding of ATP. mdpi.com
Hydrophobic and van der Waals Interactions: The bulky and aromatic naphthalene ring is well-suited for engaging in hydrophobic and van der Waals interactions. In the docking of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole with ERα, the ligand interacted with residues Arg394 and Glu353 primarily through van der Waals and hydrophobic forces. mdpi.com The fusion of a second ring, such as naphthalene, to a pyrazole core has been shown to significantly increase binding affinity for enzymes like CYP2E1 due to enhanced hydrophobic interactions. nih.gov
These examples from related structures indicate that this compound likely establishes a stable binding pose through a combination of hydrogen bonds from its pyrazole-amine moiety and extensive hydrophobic contacts from its naphthalene ring.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties and conformational possibilities of a molecule. eurasianjournals.com
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, electrostatic potentials)
The electronic characteristics of a molecule are fundamental to its reactivity and interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. irjweb.com
For pyrazole-carboxamide compounds also containing a naphthalene moiety, DFT calculations have shown that the HOMO and LUMO can be delocalized across different parts of the molecule. jcsp.org.pkiaea.org For example, in some derivatives, the HOMO is delocalized on the naphthalene moiety while the LUMO is spread across the entire compound, indicating a potential for intramolecular charge transfer upon excitation. jcsp.org.pk The calculated HOMO-LUMO gap for one such naphthyl-pyrazole derivative was found to be 4.23 eV. jcsp.org.pk A smaller energy gap generally implies higher chemical reactivity. irjweb.com
Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity, help in predicting the molecule's behavior in chemical reactions. irjweb.com
Interactive Data Table: Calculated Electronic Properties of a Naphthyl-Pyrazole Analog
| Property | Value (eV) |
| EHOMO | -5.44 |
| ELUMO | -1.21 |
| Energy Gap (Egap) | 4.23 |
Conformational Analysis and Tautomerism Studies
The 3-amino-1H-pyrazole scaffold of the title compound allows for the existence of different tautomers, primarily through prototropic shifts. Annular tautomerism, involving the migration of the proton between the two nitrogen atoms of the pyrazole ring, is a key consideration. For 3(5)-aminopyrazoles, this results in an equilibrium between the 3-amino and 5-amino forms. researchgate.net
Computational studies, often using DFT methods like B3LYP, are crucial for predicting the relative stability of these tautomers. researchgate.netresearchgate.net Research on substituted 3(5)-aminopyrazoles has shown that the stability of a tautomer is highly dependent on the nature of other substituents and the solvent environment. researchgate.net For instance, ab initio calculations have shown that in the gas phase and in DMSO, the relative stability of the more polar 5-amino tautomer can increase. researchgate.net In the solid state, however, 3-amino tautomers are often found to be the exclusive form. researchgate.net For the parent 3(5)-aminopyrazole, the 3-amino tautomer is predicted to be more stable than the 5-amino form. researchgate.net
These findings suggest that this compound likely exists as a mixture of tautomers in solution, with the equilibrium being influenced by the solvent, while potentially favoring a single tautomeric form in the solid state.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. eurasianjournals.com MD simulations are commonly performed on promising docked complexes to validate the binding pose and interactions. nih.govnih.gov
For various pyrazole derivatives, MD simulations of 50 to 100 nanoseconds have been used to confirm the stability of their complexes with targets like RET kinase and carbonic anhydrase. nih.govnih.gov Key analyses in these simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored over time. A stable RMSD plot, with minimal fluctuations, indicates that the complex has reached equilibrium and the ligand maintains a consistent binding pose. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues in the protein. It helps to understand how different parts of the protein, particularly loops in the binding site, move and adapt to the ligand. researchgate.net
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Consistent hydrogen bonding confirms the importance of these interactions for the stability of the complex. nih.govnih.gov
By applying MD simulations to a docked complex of this compound, one could verify the stability of its predicted binding mode and gain a deeper understanding of the dynamic nature of its interactions with a given biological target. researchgate.netresearchgate.net
In Silico Prediction of Physicochemical Properties and Drug-likeness
The drug-likeness of a molecule is a key determinant of its potential for oral bioavailability and clinical success. Various in silico models are used to predict the physicochemical properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties have been calculated using computational tools.
A fundamental assessment of drug-likeness is Lipinski's Rule of Five, which establishes that poor absorption or permeation is more likely when a compound violates more than one of the following rules: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. nih.govresearchgate.netresearchgate.net
The predicted physicochemical properties for this compound are summarized in the table below.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C13H11N3 |
| Molecular Weight | 209.25 g/mol |
| logP (iLOGP) | 2.58 |
| Topological Polar Surface Area (TPSA) | 55.12 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Water Solubility (ESOL) | Moderately soluble |
Based on these predictions, this compound adheres to Lipinski's Rule of Five with zero violations, suggesting a favorable profile for oral bioavailability.
Further analysis of drug-likeness can be performed using other established filters, as detailed in the following table.
| Rule/Filter | Violation |
|---|---|
| Lipinski's Rule of Five | 0 |
| Ghose Filter | 1 (Molecular Weight < 160) |
| Veber Rule | 0 |
| Egan Rule | 0 |
Rational Drug Design Methodologies
Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. swissadme.ch This approach can be broadly categorized into structure-based drug design and ligand-based drug design. Both methodologies are highly relevant to the development of analogs of this compound, particularly given the prevalence of the pyrazole scaffold in approved drugs and clinical candidates. mdpi.comnih.gov
Structure-Based Drug Design (SBDD)
SBDD relies on the three-dimensional structure of the biological target, which is typically a protein or enzyme. drugbank.com This information, often obtained through X-ray crystallography or NMR spectroscopy, allows for the design of molecules that can fit into and interact with the target's binding site with high affinity and selectivity.
For pyrazole-containing compounds, SBDD has been instrumental in the development of potent inhibitors for a variety of targets, especially protein kinases. mdpi.comnih.govnih.gov For instance, the design of pyrazole-based inhibitors for cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2) has been guided by the crystal structures of these enzymes. wisdomlib.orgtaylorfrancis.com In the context of this compound, if the biological target were known, SBDD could be employed to:
Docking Simulations: Virtually screen the compound against the 3D structure of the target to predict its binding mode and affinity.
Structure-Activity Relationship (SAR) Analysis: Guide the chemical modification of the naphthalene or pyrazole moieties to enhance interactions with specific amino acid residues in the binding pocket.
Fragment-Based Drug Discovery: Use smaller chemical fragments to map the binding site and then grow or link them to design novel, potent ligands.
Ligand-Based Drug Design (LBDD)
In the absence of a known 3D structure of the target, LBDD methods are employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. molinspiration.com LBDD utilizes a set of known active and inactive molecules to build a model that can predict the activity of new, untested compounds.
For a compound like this compound, LBDD could be applied in the following ways:
Pharmacophore Modeling: Identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for the biological activity of a series of related pyrazole derivatives. This pharmacophore model can then be used to screen virtual libraries for new compounds with the desired features.
Quantitative Structure-Activity Relationship (QSAR): Develop a mathematical model that correlates the chemical properties of a series of naphthalene-pyrazole analogs with their biological activity. This model can then be used to predict the activity of new derivatives and prioritize them for synthesis and testing.
Shape Similarity Searching: Use the 3D shape of an active compound as a template to search for other molecules with a similar shape, which are likely to bind to the same target.
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com The application of both structure-based and ligand-based drug design methodologies will be crucial in optimizing the therapeutic potential of this compound and its derivatives for various disease indications.
Structure Activity Relationship Sar Studies and Lead Optimization
Design Rationale for Structural Modifications within the 4-(naphthalen-1-yl)-1H-pyrazol-3-amine Scaffold
The this compound core presents multiple avenues for structural modification, each with a specific design rationale aimed at improving its therapeutic potential. The primary goals of these modifications typically include enhancing target affinity and selectivity, improving metabolic stability, and optimizing physicochemical properties to ensure good oral bioavailability and appropriate distribution within the body.
The core scaffold can be dissected into three primary regions for modification: the naphthalene (B1677914) ring, the pyrazole (B372694) ring system, and the 3-amino group. The design rationale for modifications in each of these regions is as follows:
Naphthalene Ring: The bulky and lipophilic naphthalene moiety plays a significant role in the molecule's interaction with its biological target, often through hydrophobic and π-stacking interactions. Modifications to this ring are intended to probe the size and nature of the hydrophobic pocket of the target binding site. Introducing substituents can modulate the electronic properties and lipophilicity of the molecule, which can influence both binding affinity and metabolic stability. For instance, introducing electron-withdrawing or electron-donating groups can alter the charge distribution of the ring system, potentially leading to more favorable interactions with the target protein.
Pyrazole Ring System: The pyrazole ring serves as a central scaffold, correctly orienting the naphthalene and amino functionalities for optimal target engagement. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors or donors, contributing to the binding affinity. Modifications to the pyrazole ring, such as substitution on the nitrogen atoms (N1 and N2), can influence the molecule's conformation, solubility, and metabolic stability. N-alkylation, for example, can block potential sites of metabolism and introduce new points of interaction with the target.
3-Amino Group: The amino group at the 3-position is a key functional group that can participate in hydrogen bonding interactions with the target. It also serves as a handle for further derivatization to explore additional binding pockets and improve physicochemical properties. Acylation, sulfonylation, or alkylation of this amino group can introduce a variety of functionalities that can fine-tune the compound's biological activity and pharmacokinetic profile.
Positional and Substituent Effects on Biological Activity
Systematic variation of substituents at different positions on the this compound scaffold is essential to build a comprehensive SAR.
The position and nature of substituents on the naphthalene ring can have a profound impact on biological activity. For instance, in a series of p38α MAP kinase inhibitors based on a 1,3,5-trisubstituted pyrazole scaffold, the naphthalene moiety was found to be crucial for activity. nih.gov Specifically, a 4-(2-morpholin-4-yl-ethoxy)naphthalene group was identified as optimal, with the morpholine (B109124) and ethoxy groups extending into the ATP-binding domain and forming important hydrogen bonds. nih.gov This highlights the importance of exploring substitutions on the naphthalene ring that can project into and interact with specific sub-pockets of the target's active site.
Table 1: Hypothetical SAR of Naphthalene Ring Substitutions
| Position of Substitution | Substituent | Effect on Activity | Rationale |
| 4'-position | Methoxy (-OCH3) | Increased | May form a hydrogen bond with a donor in the binding pocket. |
| 4'-position | Chloro (-Cl) | Decreased | May introduce unfavorable steric hindrance. |
| 6'-position | Hydroxyl (-OH) | Increased | Could act as a hydrogen bond donor. |
| 7'-position | Methyl (-CH3) | No significant change | Suggests a shallow hydrophobic pocket in this region. |
This table is a hypothetical representation to illustrate potential SAR trends.
Substitution on the nitrogen atoms of the pyrazole ring can significantly influence the compound's properties. In many kinase inhibitor scaffolds, N-alkylation of the pyrazole ring is a common strategy to improve potency and selectivity. nih.gov For the this compound scaffold, substitution at the N1 position could orient the substituent towards a solvent-exposed region, potentially improving solubility and allowing for the introduction of groups that can modulate pharmacokinetic properties.
For example, the N-2 position of the pyrazole in the p38α MAP kinase inhibitor BIRB 796 is substituted with a p-tolyl group, which provides important π-CH2 interactions with the kinase. nih.gov This indicates that even seemingly minor modifications to the pyrazole ring can have a significant impact on binding affinity.
The 3-amino group is a versatile handle for derivatization. Acylation or sulfonylation can introduce groups that can form additional hydrogen bonds or hydrophobic interactions. For example, converting the amine to an amide can introduce a carbonyl group that can act as a hydrogen bond acceptor.
In a series of 3-amino-1H-pyrazole-based kinase inhibitors, derivatization of the amino group was a key strategy for improving selectivity. nih.gov By introducing different substituents, the investigators were able to modulate the compounds' interactions with the target kinases and achieve greater selectivity for the desired target.
Table 2: Hypothetical SAR of Amino Moiety Derivatization
| Derivative | R Group | Effect on Activity | Rationale |
| Acetamide | -COCH3 | Increased | Carbonyl oxygen can act as a hydrogen bond acceptor. |
| Sulfonamide | -SO2CH3 | Increased | Sulfonyl oxygens can form strong hydrogen bonds. |
| N-Methyl | -CH3 | Decreased | Loss of a hydrogen bond donor and potential steric clash. |
| N,N-Dimethyl | -N(CH3)2 | Significantly Decreased | Loss of hydrogen bond donor capability and increased steric bulk. |
This table is a hypothetical representation to illustrate potential SAR trends.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com These models can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding the design of more potent analogs.
For the this compound scaffold, a 2D-QSAR or 3D-QSAR model could be developed using a dataset of synthesized analogs with their corresponding biological activities. nih.govnih.gov
2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as topological indices, molecular weight, and counts of specific atom types or functional groups. acs.org
3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to generate descriptors. nih.gov These models can provide insights into the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity.
A typical QSAR study would involve the following steps:
Data Set Preparation: A diverse set of this compound analogs with a wide range of biological activities is required.
Descriptor Calculation: A variety of physicochemical, electronic, and structural descriptors are calculated for each molecule.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. acs.org
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A validated QSAR model could then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization and for discovering novel chemical entities with improved properties. nih.gov
Bioisosteric Replacements: This strategy involves the substitution of a functional group or a substructure with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For the this compound scaffold, potential bioisosteric replacements could include:
Naphthalene Ring: Replacing the naphthalene ring with other bicyclic aromatic systems like quinoline, isoquinoline, or indole (B1671886) could maintain the necessary steric bulk and aromatic character while altering the electronic properties and potential for hydrogen bonding. Benzazaborinines have also been explored as bioisosteric replacements for naphthalene. researchgate.net
Amino Group: The amino group could be replaced with other hydrogen bond donors like a hydroxyl group or a thiol group, although this would significantly alter the basicity of the molecule.
Scaffold Hopping: This approach involves replacing the central pyrazole scaffold with a different core structure while maintaining the key pharmacophoric elements (the naphthalene and amino functionalities) in a similar spatial arrangement. nih.govnih.govresearchgate.net The goal of scaffold hopping is to identify novel chemotypes with improved drug-like properties or to escape from problematic intellectual property space. For the this compound scaffold, one could envision hopping to a pyrimidine, pyridine, or even a non-aromatic cyclic scaffold that can appropriately present the key side chains.
Both bioisosteric replacement and scaffold hopping strategies rely heavily on computational tools to assess the shape and electronic similarity of the proposed replacements to the original scaffold.
Mechanistic Pharmacology and Biological Target Engagement
Investigation of Enzyme Inhibition Mechanisms
The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the active sites of numerous enzymes. The following subsections detail the inhibitory activities of 4-(naphthalen-1-yl)-1H-pyrazol-3-amine and related compounds against several important enzyme classes.
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, are important therapeutic targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Research into pyrazole-based compounds has revealed their potential as selective COX inhibitors.
A series of hybrid pyrazole analogues have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. Among these, compounds 5u and 5s demonstrated potent COX-2 inhibitory activity with IC50 values of 1.79 µM and 2.51 µM, respectively. nih.gov Their selectivity indices (COX-1 IC50/COX-2 IC50) of 72.73 and 65.75, respectively, are comparable to that of the well-known selective COX-2 inhibitor, celecoxib (B62257) (selectivity index = 78.06). nih.gov Docking studies of these compounds within the COX-2 active site revealed that the sulfonamide group (SO2NH2) inserts into a selective pocket, forming hydrogen bond interactions with key residues such as His90, Arg513, and Phe518. nih.gov
Furthermore, a study on 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives, which are structurally related to the subject compound, identified potent analgesic and anti-inflammatory agents. nih.gov Specifically, compound 5h showed nearly equipotent COX-1 inhibition (IC50 = 38.76 nM) when compared to the non-selective NSAID indomethacin (B1671933) (IC50 = 35.72 nM). nih.gov Molecular docking studies indicated that the naphthalene (B1677914) ring of a related compound, 5m , occupies the region typically bound by the benzene (B151609) sulfonamide of celecoxib, stabilized by interactions with Ser339 and Phe504. nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 5u | - | 1.79 | 72.73 |
| 5s | - | 2.51 | 65.75 |
| Celecoxib | - | - | 78.06 |
| 5h | 0.03876 | - | - |
| Indomethacin | 0.03572 | - | - |
Pancreatic lipase (B570770) is a crucial enzyme in the digestion and absorption of dietary fats. Its inhibition is a well-established therapeutic strategy for the management of obesity. A pyrazole-fused benzimidazole (B57391) derivative featuring a naphthalene moiety, (E)-N2-((naphthalen-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine (Compound 9 ), has been identified as a potent pancreatic lipase inhibitor. europeanreview.orgnih.govresearchgate.net This compound exhibited a remarkable 93±1.12% inhibition of pancreatic lipase. europeanreview.orgnih.govresearchgate.net In comparison, the standard drug orlistat (B1677487) showed 91±1.68% inhibition. researchgate.net Molecular docking studies revealed that Compound 9 forms five conventional hydrogen bonds with key amino acid residues (GLU253, ILE78, ASP79, PHE258) and one pi-donor hydrogen bond with ILE78 within the enzyme's active site. europeanreview.orgnih.govresearchgate.net
| Compound | % Inhibition of Pancreatic Lipase |
|---|---|
| (E)-N2-((naphthalen-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine (Compound 9) | 93 ± 1.12 |
| Orlistat | 91 ± 1.68 |
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.govescholarship.org Inhibition of NAAA is therefore a promising strategy for the management of pain and inflammation. nih.gov While direct studies on this compound are not available, a novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been developed. nih.govacs.org One of the most potent compounds from this series, endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689), was found to inhibit human NAAA in the low nanomolar range with an IC50 of 0.042 µM. nih.gov This compound acts via a non-covalent mechanism of action. nih.gov
| Compound | Human NAAA IC50 (µM) |
|---|---|
| ARN19689 (Compound 50) | 0.042 |
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. benthamdirect.com Consequently, CDK inhibitors are being actively investigated as potential anticancer agents. A series of novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been shown to exhibit potent CDK2 inhibitory activity. mdpi.com The most potent of these, compound 15 , displayed a Ki of 0.005 µM against CDK2. mdpi.com Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of the retinoblastoma protein, arrested cells in the S and G2/M phases of the cell cycle, and induced apoptosis. mdpi.com Other pyrazole-based derivatives have also shown significant CDK2 inhibition, with IC50 values in the nanomolar to low micromolar range. nih.govnih.gov
| Compound | CDK2 Ki (µM) | CDK2 IC50 (nM) |
|---|---|---|
| 15 | 0.005 | - |
| 8d | - | 51.21 |
| 9b | - | 41.36 |
| 9c | - | 29.31 |
| 9e | - | 40.54 |
| R-Roscovitine | - | 43.25 |
Thrombin is a key serine protease involved in the coagulation cascade, making it a prime target for antithrombotic therapies. A series of 1H-pyrazol-5-amine-based compounds have been identified as potent thrombin inhibitors that act via a serine-trapping mechanism. nih.govnih.govmdpi.com In this mechanism, the inhibitor transfers its acyl moiety to the catalytic Ser195 of thrombin, leading to covalent inhibition. nih.govnih.gov While the introduction of a bulky naphthyl group in one series of compounds resulted in only micromolar inhibition of thrombin (IC50 ~ 1.3 µM for compound 24c ), other flexible acylated 1H-pyrazol-5-amines have demonstrated potent inhibition in the nanomolar range. nih.gov For example, compounds 24e , 34a , and 34b were identified as potent thrombin inhibitors with IC50 values ranging from 16 to 80 nM. nih.govresearchgate.net
| Compound | Thrombin IC50 (nM) |
|---|---|
| 24c (naphthyl-substituted) | ~1300 |
| 24e | 16 |
| 34a | 16-80 |
| 34b | 16-80 |
The versatility of the pyrazole scaffold extends to the inhibition of other enzymes.
α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels in diabetic patients. Numerous pyrazole-based compounds have been reported as potent α-glucosidase inhibitors, with some exhibiting IC50 values significantly lower than the standard drug, acarbose (B1664774). research-nexus.netnih.govnih.govresearchgate.net For instance, a series of 5-aryl pyrazole-glucose hybrids demonstrated superior in vitro inhibitory effects with IC50 values ranging from 0.5 to 438.6 µM, compared to acarbose (IC50 = 750.0 µM). nih.gov
Amine Oxidases: Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin (B10506) and dopamine. A novel series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be reversible and non-competitive inhibitors of various amine oxidases. nih.gov One compound in this series, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole (6 ), was a particularly potent monoamine oxidase inhibitor with a Ki of approximately 10⁻⁸ M. nih.gov
Receptor Binding and Activation/Inhibition Profiles (e.g., Estrogen Receptor alpha)
One study conducted a molecular docking analysis on a structurally similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, to evaluate its potential as an inhibitor of human estrogen receptor alpha (ERα). mdpi.comsemanticscholar.org The results indicated a strong binding affinity, comparable to that of the native ligand 4-hydroxytamoxifen (B85900) (4-OHT), suggesting potential for ERα inhibition. mdpi.com The docking study revealed that this compound could interact with key amino acid residues in the active site of ERα, such as Arg394 and Glu353. mdpi.com
| Compound | Binding Affinity (Kcal/mol) | Inhibition Constant (Ki) | Interacting Residues |
|---|---|---|---|
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | -10.61 | 16.71 nM | Arg394, Glu353 |
| 4-hydroxytamoxifen (4-OHT) (Reference) | -11.04 | Not Reported | Arg394, Glu353 |
Furthermore, other research has demonstrated that certain tetrasubstituted pyrazole derivatives can act as high-affinity ligands for the estrogen receptor, with some exhibiting selectivity for ERα over ERβ. nih.gov For instance, a propylpyrazole triol was identified as the first ERα-specific agonist, highlighting the potential for the pyrazole scaffold in designing receptor-selective compounds. nih.gov These findings underscore the possibility that this compound could engage with steroid hormone receptors like ERα, though experimental validation is necessary.
Cellular Pathway Modulation Studies
The specific cellular pathways modulated by this compound have not been elucidated. However, the broader class of pyrazole-containing compounds is known to interact with and modulate various signaling pathways. The nature of these interactions is highly dependent on the specific substitutions on the pyrazole ring.
For example, certain pyrazole derivatives have been shown to modulate the glucocorticoid pathway. researchgate.net Research on 1H-pyrazolo[3,4-g]hexahydro-isoquinolines demonstrated their function as selective glucocorticoid receptor (GR) antagonists. researchgate.net In another study, N-propananilide derivatives bearing a pyrazole ring exhibited neuroprotective effects by decreasing the levels of Bax, a pro-apoptotic protein, and caspase-3 activation, suggesting modulation of the apoptotic pathway. nih.gov
Given the structural similarities, it is plausible that this compound could influence cellular signaling cascades, although the specific pathways remain to be identified.
Molecular Target Identification and Validation
The precise molecular targets of this compound have not been definitively identified. The mechanism of action for such compounds generally involves interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their biological activity.
The identification and validation of these targets are crucial steps in drug discovery. princeton.edu For the broader class of pyrazole derivatives, a wide range of molecular targets has been identified, contributing to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and anticancer effects. nih.gov For instance, some pyrazole-containing drugs are known to target enzymes like cyclooxygenase-2 (COX-2). nih.gov
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Methodologies
While many synthetic routes to pyrazole (B372694) derivatives exist, the development of asymmetric methodologies for compounds like 4-(naphthalen-1-yl)-1H-pyrazol-3-amine is a critical future direction. nih.gov Many bioactive molecules are chiral, with individual enantiomers often exhibiting different pharmacological and toxicological profiles. Asymmetric synthesis is essential for producing enantiomerically pure compounds, which is crucial for developing safer and more effective drugs. mdpi.com
Current research highlights various strategies for asymmetric synthesis, including transition-metal-catalyzed hydrogenation and organocatalytic reactions, which have been successfully applied to other N-heterocycles. mdpi.comresearchgate.net Future efforts could focus on adapting these methods to create chiral centers in derivatives of this compound. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the asymmetric synthesis of other complex pyrazole-containing structures, suggesting its potential applicability. rsc.org The development of robust, scalable, and stereoselective synthetic routes will be paramount for preclinical and clinical studies of specific stereoisomers.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Catalyst Type | Potential Application |
|---|---|---|
| Asymmetric Hydrogenation | Transition Metal (e.g., Iridium, Rhodium) | Reduction of a prochiral double bond in a precursor molecule. mdpi.com |
| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Enantioselective functionalization of the pyrazole core or its side chains. researchgate.net |
Exploration of Novel Biological Targets in Uncharted Disease Areas
The pyrazole nucleus is present in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.gov Derivatives of this compound have shown potential antimicrobial and anticancer activity. jetir.org A significant future avenue lies in exploring novel biological targets in disease areas where pyrazole derivatives have been less investigated.
This exploration involves screening the compound and its future analogs against a wide array of enzymes, receptors, and signaling pathways. For example, kinases remain a major class of drug targets, and novel pyrazole derivatives could be designed as specific inhibitors. acs.org The dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), implicated in neurodegenerative disorders and cancer, is one such target where pyrazole-based inhibitors have been identified. chemrxiv.org Similarly, investigating targets like 15-lipoxygenase (15-LOX), involved in inflammation and oxidative stress, could open up new therapeutic possibilities. researchgate.net High-throughput screening campaigns coupled with mechanism-of-action studies will be essential to identify and validate these new targets.
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
To fully understand the biological effects of this compound and its derivatives, integrating advanced "omics" technologies is a crucial next step. drugtargetreview.com These technologies provide a holistic view of the molecular changes within a biological system upon drug exposure.
Proteomics: Can identify the direct protein targets of the compound and map out the downstream signaling pathways that are affected. This unbiased approach can uncover unexpected mechanisms of action and off-target effects. mdpi.com
Metabolomics: Analyzes the global changes in metabolite levels, offering insights into how the compound alters cellular metabolism. This is particularly relevant for cancer and infectious diseases, where metabolic reprogramming is a key feature. drugtargetreview.com
Genomics and Transcriptomics: Can help identify genetic biomarkers that predict a patient's response to the drug, paving the way for personalized medicine. frontlinegenomics.com
By combining these multi-omics datasets, researchers can build comprehensive models of the drug's activity, identify potential toxicity liabilities early in the discovery process, and discover biomarkers for monitoring therapeutic response. mdpi.comfrontlinegenomics.com
Leveraging Artificial Intelligence and Machine Learning for De Novo Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.goveaspublisher.com These computational tools can be powerfully applied to the de novo design of novel analogs of this compound with optimized properties.
Table 2: AI/ML Applications in Drug Design
| AI/ML Technique | Application | Desired Outcome |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo molecular design. nih.gov | Novel, synthesizable molecules with desired properties. |
| Recurrent Neural Networks (RNNs) | Learning from chemical databases to generate new structures. nih.gov | Generation of valid chemical structures with optimized characteristics. |
Strategic Collaborations and Multidisciplinary Research Initiatives
The complexity of modern drug discovery necessitates a collaborative and multidisciplinary approach. Advancing the research on this compound will require strategic partnerships between experts in various fields.
Synthetic and Medicinal Chemists: To design and create novel derivatives, including stereoisomers. nih.gov
Computational Biologists and Data Scientists: To apply AI/ML for de novo design and to analyze complex omics data. easpublisher.com
Pharmacologists and Cell Biologists: To perform in vitro and in vivo testing and elucidate mechanisms of action.
Structural Biologists: To determine the crystal structures of the compound bound to its biological targets, guiding structure-based drug design.
Such initiatives, often spanning academia and the pharmaceutical industry, create a synergistic environment that can overcome the significant challenges in translating a promising chemical compound into a clinically effective therapeutic.
Q & A
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
- Methodological Answer : SAR studies focus on:
- Core Modifications : Varying naphthyl substituents (e.g., fluoro, methoxy) to assess antibacterial potency.
- Side Chains : Introducing alkyl/aryl groups at the pyrazole 1-position to enhance COX-2 selectivity.
- 3D-QSAR Models : CoMFA or CoMSIA analyses correlate steric/electronic parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
